

# Application Note & Protocol: Quantitative Determination of Ethanol Using Potassium Dichromate Oxidation

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## Compound of Interest

Compound Name: *Potassium dichromate sulfuric acid*  
Cat. No.: *B8254765*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

The oxidation of ethanol by potassium dichromate is a well-established and cost-effective method for the quantitative determination of alcohol concentration in various aqueous samples. This method is applicable in diverse fields, including quality control in the beverage industry, monitoring fermentation processes in biotechnology, and analyzing ethanol content in biological fluids for research purposes.

## Principle

This assay is based on a redox reaction where ethanol is oxidized to acetic acid by a strong oxidizing agent, potassium dichromate ( $K_2Cr_2O_7$ ), in the presence of a strong acid, typically sulfuric acid ( $H_2SO_4$ ).<sup>[1]</sup> During this reaction, the hexavalent chromium ion ( $Cr^{6+}$ ) in the dichromate, which is orange, is reduced to the trivalent chromium ion ( $Cr^{3+}$ ), which has a green color.<sup>[2][3]</sup>

The balanced chemical equation for the reaction is:  $2\text{K}_2\text{Cr}_2\text{O}_7 + 3\text{CH}_3\text{CH}_2\text{OH} + 8\text{H}_2\text{SO}_4 \rightarrow 2\text{Cr}_2(\text{SO}_4)_3 + 3\text{CH}_3\text{COOH} + 2\text{K}_2\text{SO}_4 + 11\text{H}_2\text{O}$ [4]

The concentration of ethanol is proportional to the amount of  $\text{Cr}^{3+}$  formed or the amount of  $\text{Cr}_2\text{O}_7^{2-}$  consumed. This change can be quantified using two primary methods: spectrophotometry, by measuring the absorbance of the green  $\text{Cr}^{3+}$  ions, or through a redox titration to determine the amount of unreacted dichromate.[1][2]

### Application Notes

- **Specificity and Interferences:** The dichromate oxidation method is not entirely specific to ethanol. Other reducing agents present in the sample, such as other primary alcohols (methanol, propanol), aldehydes, or residual sugars, can also be oxidized and interfere with the measurement, leading to an overestimation of the ethanol content.[5][6]
- **Sample Pre-treatment:** For complex matrices like fermentation broths, wine, or biological plasma, a pre-treatment step is crucial to remove interfering substances.[5][7]
  - **Distillation:** Separates volatile ethanol from non-volatile compounds.[6][8] This is the most accurate approach for beverage analysis.
  - **Solvent Extraction:** Using a non-alcoholic solvent like tri-n-butyl phosphate (TBP) can effectively extract ethanol from the sample matrix, reducing interference from water-soluble compounds.[7][9][10]
  - **Deproteinization:** For plasma or serum samples, protein precipitation and removal are necessary before analysis.[5]
- **Method Selection:**
  - Spectrophotometry is ideal for analyzing a large number of samples simultaneously and requires smaller sample volumes. It is rapid and suitable for high-throughput screening.[9][10]
  - Titrimetry is a classic, accurate method that does not require a spectrophotometer but is more labor-intensive and requires larger volumes of reagents and samples.[1][6]

# Experimental Protocols

## Method 1: Spectrophotometric Determination

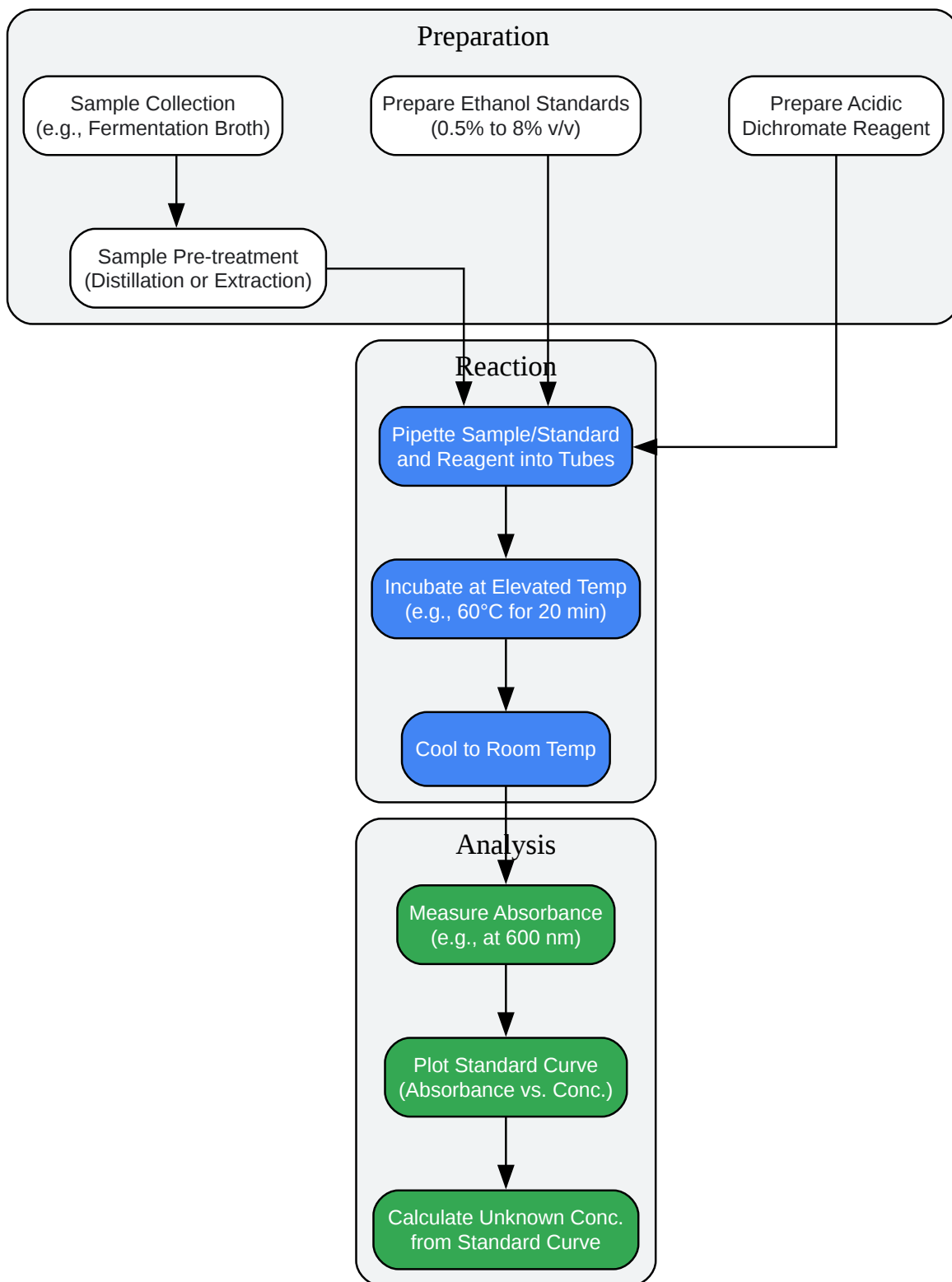
This protocol describes the quantification of ethanol by measuring the absorbance of the chromic ( $\text{Cr}^{3+}$ ) ions produced.

### 1. Reagent and Equipment Preparation

Reagent/Equipment	Preparation/Specification
Potassium Dichromate Reagent	Dissolve 10 g of $\text{K}_2\text{Cr}_2\text{O}_7$ in 100 mL of 5 M $\text{H}_2\text{SO}_4$ . Prepare with care in a fume hood, as the solution becomes very hot. Store in an amber glass bottle.[7][9][10]
Ethanol Standards	Prepare a stock solution of 10% (v/v) ethanol in distilled water. Create a series of standards (e.g., 0.5%, 1%, 2%, 4%, 6%, 8% v/v) by diluting the stock solution.[11]
Spectrophotometer	Capable of measuring absorbance at 570-600 nm.[5][8]
Water Bath	Capable of maintaining a constant temperature (e.g., 60°C or 95°C).[5][8]
Glass Test Tubes or Microplate	For conducting the reaction.

### 2. Experimental Workflow

The general workflow for the spectrophotometric method is outlined below.



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Caption: Experimental workflow for spectrophotometric ethanol determination.

### 3. Standard Curve Generation

Step	Action	Details
1	Pipetting	Pipette 1.0 mL of each ethanol standard into separate, labeled glass test tubes. Prepare a "blank" tube with 1.0 mL of distilled water.[11]
2	Add Reagent	Carefully add 5.0 mL of the acidic potassium dichromate reagent to each tube. Mix gently.
3	Incubation	Place the tubes in a water bath set to 60°C for 20 minutes to allow the reaction to complete. [8][11]
4	Cooling	Remove the tubes and cool them to room temperature in a water bath.
5	Measurement	Set the spectrophotometer to zero using the blank solution. Measure the absorbance of each standard at 600 nm.[8]
6	Plotting	Plot a graph of absorbance (Y-axis) versus ethanol concentration (% v/v) (X-axis). Determine the linear regression equation ( $y = mx + c$ ) and the correlation coefficient ( $R^2$ ).[7]

### 4. Sample Analysis

- Prepare the unknown sample. If necessary, perform distillation or solvent extraction. Dilute the sample if the ethanol concentration is expected to be above the range of the standard curve.
- Pipette 1.0 mL of the prepared sample into a test tube.
- Follow steps 2-4 from the "Standard Curve Generation" protocol.
- Measure the absorbance of the sample at 600 nm.
- Calculate the ethanol concentration of the sample using the linear regression equation derived from the standard curve. Account for any dilution factors used during sample preparation.

## Method 2: Titrimetric Determination

This protocol uses a back-titration method to quantify ethanol. An excess of potassium dichromate is used to oxidize the ethanol, and the remaining unreacted dichromate is then titrated with a standardized ferrous ammonium sulfate solution.

### 1. Reagent and Equipment Preparation

| Reagent/Equipment | Preparation/Specification | | :--- | :--- | :--- | | Standard Potassium Dichromate Solution (Acidified) | Accurately weigh 33.768 g of  $K_2Cr_2O_7$ , dissolve in ~500 mL of distilled water. Carefully add 325 mL of concentrated  $H_2SO_4$  with stirring (caution: exothermic). Cool to room temperature and transfer to a 1.0 L volumetric flask. Make up to volume with distilled water.[6] | | Ferrous Ammonium Sulfate (FAS) Solution | Dissolve 135 g of  $FeSO_4(NH_4)_2SO_4 \cdot 6H_2O$  in ~750 mL of distilled water. Carefully add 25 mL of concentrated  $H_2SO_4$ . Cool and dilute to 1.0 L in a volumetric flask. This solution must be standardized frequently against the dichromate solution.[6] | | 1,10-Phenanthroline Ferrous Sulfate Indicator | Dissolve 0.348 g of  $FeSO_4 \cdot 7H_2O$  and 0.743 g of o-phenanthroline in distilled water and dilute to 50 mL. Store in an eye-dropper bottle.[6] | | Burette and Conical Flasks | Standard laboratory glassware for titration. |

### 2. Titration Protocol

Step	Action	Details
1	Sample Reaction	Pipette 5.0 mL of the ethanol-containing sample (pre-treated by distillation if necessary) into a 50 mL screw-cap bottle. Add exactly 25.0 mL of the standard acidified potassium dichromate solution.[6]
2	Blank Preparation	Prepare a blank by pipetting 5.0 mL of distilled water and 25.0 mL of the standard dichromate solution into another bottle.[6]
3	Incubation	Tightly cap both bottles and place them in a water bath at 60-65°C for at least 30 minutes.[6]
4	Cooling	Remove the bottles and allow them to cool completely to room temperature.
5	Titration Setup	Quantitatively transfer the contents of the blank bottle to a 250 mL conical flask, rinsing with distilled water. Add 5 drops of the 1,10-phenanthroline indicator.[6]
6	Blank Titration	Fill the burette with the FAS solution. Titrate the blank sample until the color changes from blue-green to brown. Record this volume as VBlank. [6]
7	Sample Titration	Repeat the titration (Step 5 & 6) for the reacted ethanol

sample. Record this volume as  
VSample.

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### 3. Calculation

The amount of dichromate that reacted with ethanol is determined by the difference in the titre values between the blank and the sample. The ethanol concentration can be calculated using the stoichiometry of the reactions.

The difference ( $V_{\text{Blank}} - V_{\text{Sample}}$ ) corresponds to the amount of FAS equivalent to the dichromate consumed by the ethanol. From this, the moles of ethanol in the original sample can be determined.

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